molecular formula C13H16NO3P B15337839 Diethyl 6-Quinolylphosphonate

Diethyl 6-Quinolylphosphonate

Cat. No.: B15337839
M. Wt: 265.24 g/mol
InChI Key: GAEZJXWLGACEJX-UHFFFAOYSA-N
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Description

Diethyl 6-Quinolylphosphonate is an organophosphorus compound that features a quinoline ring attached to a diethyl phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 6-quinolylphosphonate typically involves the reaction of 6-bromoquinoline with diethyl phosphite under suitable conditions. A common method is the Michaelis-Arbuzov reaction, where the bromoquinoline reacts with diethyl phosphite in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 6-quinolylphosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 6-quinolylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 6-quinolylphosphonate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The phosphonate group can mimic the transition state of enzyme-catalyzed reactions, leading to effective inhibition . Additionally, the quinoline ring can interact with various biological pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 6-quinolylphosphonate is unique due to the combination of the quinoline ring and the diethyl phosphonate group. This structure imparts specific chemical and biological properties that are not present in simpler analogs. The presence of the quinoline ring enhances its potential as a bioactive compound, while the phosphonate group provides stability and resistance to hydrolysis .

Properties

Molecular Formula

C13H16NO3P

Molecular Weight

265.24 g/mol

IUPAC Name

6-diethoxyphosphorylquinoline

InChI

InChI=1S/C13H16NO3P/c1-3-16-18(15,17-4-2)12-7-8-13-11(10-12)6-5-9-14-13/h5-10H,3-4H2,1-2H3

InChI Key

GAEZJXWLGACEJX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC2=C(C=C1)N=CC=C2)OCC

Origin of Product

United States

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